
5-Bromo-3-butyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-butyl-1H-1,2,4-triazole: is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound has a bromine atom at the 5th position and a butyl group at the 3rd position on the triazole ring. The molecular formula of this compound is C6H10BrN3 , and it has a molecular weight of 204.07 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-butyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-butyl-1H-1,2,4-triazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Catalyst: Iron(III) bromide or aluminum bromide
Temperature: Room temperature to 50°C
Reaction Time: 2-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-butyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate, chromium trioxide, or PCC in solvents like acetone or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or THF.
Major Products
Substitution: Formation of 5-azido-3-butyl-1H-1,2,4-triazole, 5-thio-3-butyl-1H-1,2,4-triazole, or 5-alkoxy-3-butyl-1H-1,2,4-triazole.
Oxidation: Formation of 3-butyl-5-bromo-1H-1,2,4-triazole-4-carboxylic acid.
Reduction: Formation of 3-butyl-5-bromo-1,2-dihydro-1H-1,2,4-triazole.
Aplicaciones Científicas De Investigación
5-Bromo-3-butyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-butyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The bromine atom and butyl group contribute to the compound’s binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with receptor sites, altering their conformation and activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Butyl-1H-1,2,4-triazole: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-1H-1,2,4-triazole: Lacks the butyl group, affecting its solubility and biological activity.
5-Bromo-3-methyl-1H-1,2,4-triazole: Has a methyl group instead of a butyl group, leading to variations in chemical properties and uses.
Uniqueness
5-Bromo-3-butyl-1H-1,2,4-triazole is unique due to the presence of both the bromine atom and the butyl group, which confer distinct chemical reactivity and biological activity. Its combination of substituents makes it a valuable compound for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C6H10BrN3 |
|---|---|
Peso molecular |
204.07 g/mol |
Nombre IUPAC |
3-bromo-5-butyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H10BrN3/c1-2-3-4-5-8-6(7)10-9-5/h2-4H2,1H3,(H,8,9,10) |
Clave InChI |
XTDJAXNDLFIDQH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC(=NN1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1',3',3'-Trimethylspiro[chromene-2,2'-indoline]-6-sulfonic acid](/img/structure/B14894709.png)
![ethyl 7-{[(4-methylpiperidin-1-yl)acetyl]amino}-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14894710.png)
![5-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14894712.png)
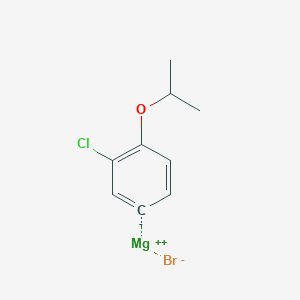
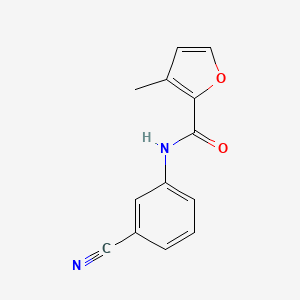
![4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol](/img/structure/B14894735.png)
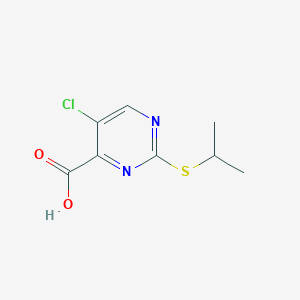
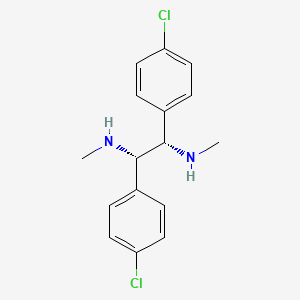
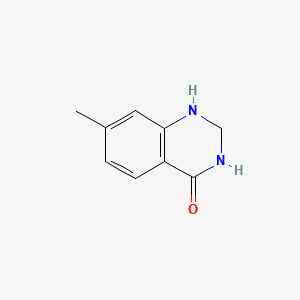
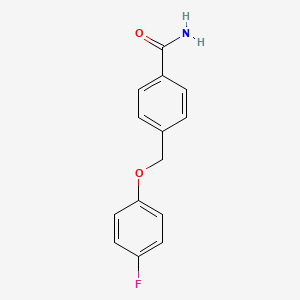
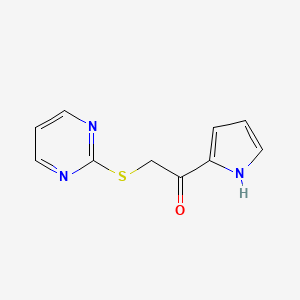

![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B14894775.png)
